Methyl 6-(dimethylamino)-2-methylnicotinate
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Overview
Description
Methyl 6-(dimethylamino)-2-methylnicotinate is an organic compound belonging to the class of nicotinates It is characterized by the presence of a dimethylamino group and a methyl group attached to the nicotinate structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(dimethylamino)-2-methylnicotinate typically involves the reaction of 6-chloronicotinic acid with dimethylamine in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may be optimized to reduce waste and improve efficiency, adhering to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-(dimethylamino)-2-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 6-(dimethylamino)-2-methylnicotinate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 6-(dimethylamino)-2-methylnicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group enhances its binding affinity to these targets, facilitating various biochemical reactions. The compound may modulate enzymatic activity or receptor signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Known for its use as a green solvent in chemical reactions.
Dimethylaminoquinolines: Used in medicinal chemistry for their antimalarial properties.
Uniqueness: Methyl 6-(dimethylamino)-2-methylnicotinate stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity. Its combination of a nicotinate backbone with a dimethylamino group makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 6-(dimethylamino)-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-7-8(10(13)14-4)5-6-9(11-7)12(2)3/h5-6H,1-4H3 |
InChI Key |
ZKVJGWQBEAUKHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N(C)C)C(=O)OC |
Origin of Product |
United States |
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